Chlorhydrate de crizotinib

Vue d'ensemble

Description

Crizotinib hydrochloride is a novel tyrosine kinase inhibitor specifically designed to target and inhibit the anaplastic lymphoma kinase (ALK) gene, which can undergo mutations leading to various cancers, including non-small-cell lung cancer (NSCLC). It is marketed under the brand name Xalkori and was approved for the treatment of ALK-positive NSCLC due to its mechanism of action that leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells harboring ALK mutations. Crizotinib is also a potent inhibitor of c-MET and ROS1 tyrosine kinases, which are implicated in the development of other malignancies (Timm & Kolesar, 2013).

Synthesis Analysis

Currently, there is limited publicly available detailed information on the synthesis of Crizotinib hydrochloride in the reviewed literature. The synthesis of Crizotinib involves complex organic chemistry reactions, focusing on creating a small molecule capable of inhibiting the ALK tyrosine kinase enzyme. The process likely involves multiple steps of chemical reactions, purification, and quality control to ensure the production of a highly pure and effective pharmaceutical agent. For detailed synthetic pathways, one would need to consult specific chemical synthesis journals or patents related to Crizotinib.

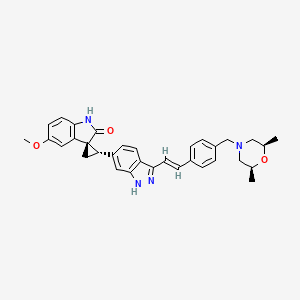

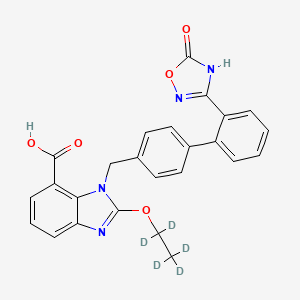

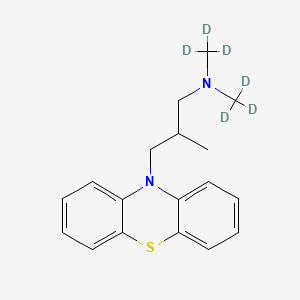

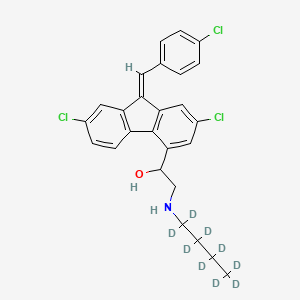

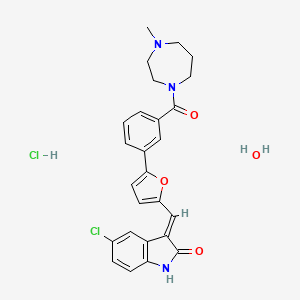

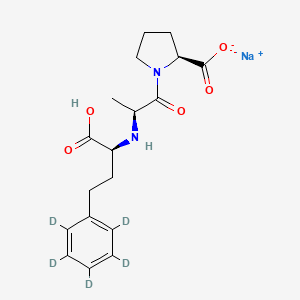

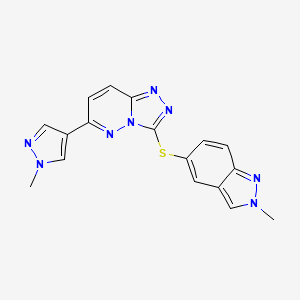

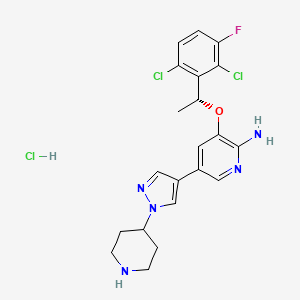

Molecular Structure Analysis

Crizotinib hydrochloride is a small molecule inhibitor with a complex molecular structure designed to fit into the ATP-binding pocket of the ALK enzyme, thereby preventing the enzyme's autophosphorylation and activation. Its molecular structure facilitates its interaction with the target proteins, contributing to its efficacy in treating ALK-positive NSCLC. The presence of multiple functional groups in its structure allows for the inhibition of other tyrosine kinases such as c-MET and ROS1, expanding its therapeutic applications (Gandhi & Jänne, 2012).

Chemical Reactions and Properties

Crizotinib hydrochloride's chemical properties include high oral bioavailability, which is a critical factor for its use as an oral medication. Its metabolism involves O-dealkylation by the cytochrome P-450 (CYP) isoenzyme 3A4/5, and it also acts as an inhibitor of CYP3A4/5, leading to potential drug interactions. These interactions need to be carefully managed to avoid alterations in pharmacokinetics that could affect its efficacy and safety profile (Timm & Kolesar, 2013).

Applications De Recherche Scientifique

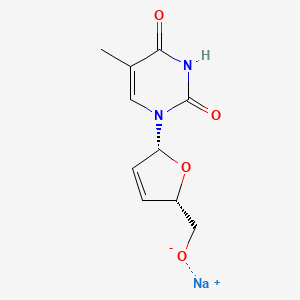

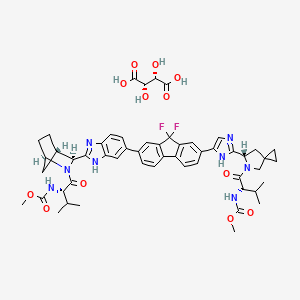

1. Traitement du carcinome pulmonaire non à petites cellules (CPNPC) positif à l’ALK Le crizotinib a été le premier inhibiteur de la tyrosine kinase ALK à être approuvé pour le traitement des patients atteints de carcinome pulmonaire non à petites cellules (CPNPC) positif à l’ALK {svg_1}. Il a démontré son efficacité anticancéreuse, en particulier dans les cellules de CPNPC {svg_2}.

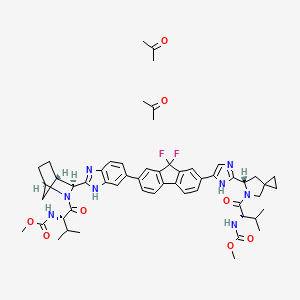

Traitement du CPNPC à réarrangement ROS1

Le crizotinib, un inhibiteur oral de la tyrosine kinase ciblant les kinases ALK, MET et ROS1, est devenu un traitement efficace pour le CPNPC à réarrangement ROS1 {svg_3}. Il procure des bienfaits cliniques durables avec un profil de sécurité favorable {svg_4}.

Réaffectation pour la leucémie aiguë

Le crizotinib a été réaffecté pour la leucémie aiguë. Il a présenté une puissante cytotoxicité à l’égard des cellules de leucémie aiguë myéloïde {svg_5}.

Réaffectation pour le myélome multiple

Le crizotinib a également été réaffecté pour le myélome multiple. Il a présenté une puissante cytotoxicité à l’égard des cellules de myélome multiple {svg_6}.

5. Inhibition de la topoisomérase II de l’ADN et de la tubuline Bien que le crizotinib soit un ITK, il a présenté les taux de corrélation les plus élevés avec les inhibiteurs de la topoisomérase II de l’ADN et les inhibiteurs de la tubuline {svg_7}.

Régulation du cycle cellulaire

Les analyses du cycle cellulaire ont montré que les cellules incubées avec du crizotinib pendant 24 h s’accumulaient en phase G2M. Le crizotinib a également augmenté le nombre de cellules NCI-H929 positives à p-H3(Ser10), illustrant la capacité du crizotinib à empêcher la sortie mitotique {svg_8}.

Mécanisme D'action

Target of Action

Crizotinib hydrochloride is a receptor tyrosine kinase inhibitor that primarily targets anaplastic lymphoma kinase (ALK) , hepatocyte growth factor receptor (HGFR, c-MET) , ROS1 (c-ros) , and Recepteur d’Origine Nantais (RON) . These targets play crucial roles in cell proliferation and survival. For instance, when activated, ALK inhibits apoptosis and promotes cell proliferation .

Mode of Action

Crizotinib hydrochloride interacts with its targets by inhibiting their kinase activity. It binds within the ATP-binding pocket of target kinases, thereby blocking their phosphorylation and subsequent downstream signaling . This interaction results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

Crizotinib hydrochloride affects several biochemical pathways. It inhibits the phosphorylation of STAT and p38/MAPAPKII pathways, leading to a decrease in cell proliferation . It also suppresses TGFβ signaling by blocking Smad phosphorylation, which is independent of its ALK/MET/ RON/ROS1 targets .

Result of Action

The molecular and cellular effects of Crizotinib hydrochloride’s action include a reduction in cell viability and the induction of apoptosis . It also leads to a loss of cells bearing specific markers such as CD123 and TIM3 . At the molecular level, Crizotinib hydrochloride treatment results in significant reductions in total and phosphorylated NFKB in all samples tested .

Safety and Hazards

Crizotinib may cause allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Orientations Futures

Propriétés

IUPAC Name |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDNHKQCPIBABF-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856162 | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1415560-69-8 | |

| Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)